An In-depth Technical Guide to 2-(Benzyloxy)-5-methylbenzoic acid (CAS Number: 67127-92-8)
An In-depth Technical Guide to 2-(Benzyloxy)-5-methylbenzoic acid (CAS Number: 67127-92-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-methylbenzoic acid, a key organic intermediate. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on established chemical principles and data from structurally analogous compounds. This guide covers the synthesis, purification, predicted spectroscopic characterization, potential applications in drug discovery, and essential safety protocols. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development, enabling them to make informed decisions in their experimental design and execution.
Introduction
2-(Benzyloxy)-5-methylbenzoic acid belongs to the class of aromatic carboxylic acids, a scaffold of significant interest in medicinal chemistry. The presence of the benzyloxy group at the ortho position and a methyl group at the para position to the carboxyl group imparts specific steric and electronic properties that can be exploited in the design of novel therapeutic agents. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The benzyl ether moiety can serve as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps, or it can be an integral part of the pharmacophore, contributing to the molecule's interaction with biological targets. This guide aims to provide a detailed technical resource for the synthesis and potential utility of 2-(Benzyloxy)-5-methylbenzoic acid.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 2-(Benzyloxy)-5-methylbenzoic acid is presented in the table below.
| Property | Value |
| CAS Number | 67127-92-8 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-(Benzyloxy)-5-methylbenzoic acid |
| Appearance | Predicted: White to off-white solid |
| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water. |
Synthesis and Purification
The most logical and established synthetic route to 2-(Benzyloxy)-5-methylbenzoic acid is the Williamson ether synthesis.[3][4] This method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-hydroxy-5-methylbenzoic acid is treated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide or benzyl chloride.
Synthesis Workflow
Caption: Synthetic workflow for 2-(Benzyloxy)-5-methylbenzoic acid.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-Hydroxy-5-methylbenzoic acid
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-5-methylbenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
Aromatic carboxylic acids are often effectively purified by recrystallization.[5][6]
Materials:
-
Crude 2-(Benzyloxy)-5-methylbenzoic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to afford pure 2-(Benzyloxy)-5-methylbenzoic acid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of both the benzoic acid and benzyl moieties, as well as the methyl and benzylic protons.
| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity |
| -COOH | 10.0 - 13.0 | br s |
| Aromatic H (benzoic acid ring) | 6.9 - 7.8 | m |
| Aromatic H (benzyl ring) | 7.2 - 7.5 | m |
| -OCH₂- | ~5.1 | s |
| -CH₃ | ~2.3 | s |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show signals corresponding to the carboxyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |
| -COOH | 165 - 175 |
| Aromatic C-O | 155 - 160 |
| Aromatic C (quaternary) | 125 - 140 |
| Aromatic C-H | 115 - 135 |
| Benzylic -CH₂- | 65 - 75 |
| -CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (carboxylic acid) | 1680 - 1710 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1200 - 1300 |
| C-O stretch (carboxylic acid) | 1210 - 1320 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 242. Key fragmentation patterns would likely involve the loss of the benzyl group or the carboxyl group.[9][10]
| m/z | Predicted Fragment |
| 242 | [M]⁺ |
| 151 | [M - C₇H₇]⁺ (loss of benzyl group) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 2-(Benzyloxy)-5-methylbenzoic acid have not been extensively reported, its structural motifs are present in numerous compounds with therapeutic potential.
-
Scaffold for Synthesis: This molecule can serve as a versatile starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the benzyloxy group can be deprotected to reveal a phenol for further modification.
-
Potential Anticancer Agents: Many benzoic acid derivatives have been investigated for their anticancer properties.[1][2] The structural features of 2-(Benzyloxy)-5-methylbenzoic acid could be explored for the development of new anticancer drug candidates.
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element in the active site of various enzymes. By modifying the substituents on the aromatic ring, it is possible to tune the selectivity and potency of inhibition.
-
Antimicrobial Agents: Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal activities.[11] The lipophilicity introduced by the benzyloxy group may enhance cell membrane permeability, potentially leading to improved antimicrobial efficacy.
Safety and Handling
-
Hazard Classification (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Conclusion
2-(Benzyloxy)-5-methylbenzoic acid is a valuable organic compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and materials science applications. While there is a scarcity of published experimental data for this specific molecule, this technical guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The detailed protocols for its synthesis and purification, along with the predicted spectroscopic data, offer a solid foundation for researchers to confidently incorporate this compound into their research and development programs. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
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Chegg.com. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]
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Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
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ResearchGate. (2025). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. Retrieved from [Link]
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